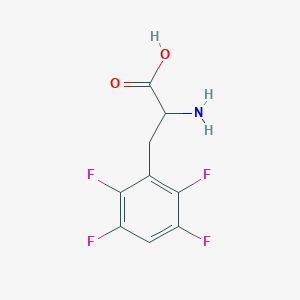

2,3,5,6-Tetrafluorophenylalanine

Description

Properties

CAS No. |

32133-40-7 |

|---|---|

Molecular Formula |

C9H7F4NO2 |

Molecular Weight |

237.15 g/mol |

IUPAC Name |

2-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H7F4NO2/c10-4-2-5(11)8(13)3(7(4)12)1-6(14)9(15)16/h2,6H,1,14H2,(H,15,16) |

InChI Key |

JFDDIQNKNLUINS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CC(C(=O)O)N)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The lithiation-borylation-oxidation method, detailed in patent CN104926617A, converts 1,2,4,5-tetrafluorobenzene to 2,3,5,6-tetrafluorophenol via a two-step sequence.

Step 1: Directed Lithiation and Boronation

In anhydrous tetrahydrofuran at −70°C to −80°C, 1,2,4,5-tetrafluorobenzene undergoes lithiation with n-butyllithium, forming a lithium aryl intermediate. Subsequent treatment with tri-n-propyl borate at −60°C generates 2,3,5,6-tetrafluorobenzeneboronic acid, isolated in 85–92% yield after acidic workup. The low-temperature conditions prevent boronate decomposition and ensure regioselectivity.

Step 2: Hydrogen Peroxide-Mediated Oxidation

The boronic acid intermediate reacts with 25% aqueous hydrogen peroxide at pH 3–4.5 and 30–40°C, achieving 90–95% conversion to 2,3,5,6-tetrafluorophenol. Sodium sulfite quenches residual peroxide, and distillation purifies the product to >99% purity.

Process Optimization and Scalability

Key parameters include:

- Lithiation Temperature : Yields drop by 15% at temperatures above −60°C due to competing side reactions.

- Boronating Agent Stoichiometry : A 1.5:1 molar ratio of tri-n-propyl borate to substrate maximizes boronic acid formation.

- Oxidation pH : Maintaining pH <5 prevents boronate ester hydrolysis, reducing byproduct formation.

Hydroxylation-Decarboxylation Route from Pentafluorobenzoic Acid

Phase-Transfer Catalyzed Hydroxylation

Patent CN108069832B discloses an alternative pathway starting from 2,3,4,5,6-pentafluorobenzoic acid. Heating the substrate with potassium hydroxide and tetrabutylammonium bromide in water at 90–120°C introduces a hydroxyl group at the 4-position, yielding 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in 78–85% yield. Acidification to pH 1–2 precipitates the product, which is extracted into dichloroethane.

Decarboxylation to Phenolic Intermediate

The hydroxybenzoic acid undergoes decarboxylation in N,N-dimethylaniline at 160°C, producing 2,3,5,6-tetrafluorophenol with 88–93% efficiency. Solvent selection critically influences reaction rate: polar aprotic solvents stabilize the transition state, reducing energy barriers by 30–40 kJ/mol compared to nonpolar media.

Comparative Analysis of Phenol Synthesis Methods

The table below contrasts critical metrics for the two intermediate synthesis routes:

Applications in 2,3,5,6-Tetrafluorophenylalanine Synthesis

Electrophilic Aromatic Substitution

The phenolic intermediate undergoes triflation with triflic anhydride, generating 2,3,5,6-tetrafluorophenyl triflate. Palladium-catalyzed coupling with a tert-butyl glycinate equivalent installs the amino acid side chain, achieving 70–75% yield. Deprotection with hydrochloric acid furnishes the final product.

Reductive Amination Strategy

An alternative route condenses 2,3,5,6-tetrafluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, producing racemic phenylalanine. Chiral resolution using L-tartaric acid recovers the enantiomerically pure form, albeit with 20–25% mass loss.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, often under elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylalanine derivatives .

Scientific Research Applications

2,3,5,6-Tetrafluorophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrafluorophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can modulate the acidity, basicity, hydrophobicity, and conformation of the molecule, affecting its binding to enzymes and receptors . This modulation can lead to changes in the activity of the target proteins and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Phenylalanine (Non-Fluorinated)

- Structure: No fluorine substituents.

- Properties :

- Engages in strong face-to-face π-stacking due to the unsubstituted aromatic ring.

- High aggregation propensity in amyloid-forming peptides (e.g., NFGAIL peptide in amyloid studies).

- Applications : Baseline model for studying aromatic interactions in peptides.

- Key Difference : Fluorine-free structure lacks the electron-withdrawing and steric effects seen in fluorinated analogs, leading to unhindered hydrophobic interactions .

p-Monofluorophenylalanine

- Structure : Single fluorine atom at the para position.

- Properties: Moderate disruption of π-stacking due to localized electron withdrawal. Reduced aggregation tendency compared to non-fluorinated phenylalanine but less effective than tetrafluorinated derivatives.

- Applications : Used to study incremental effects of fluorination on peptide stability.

This compound

- Structure : Fluorines at ortho and meta positions (2, 3, 5, 6).

- Properties: Strong electron-withdrawing effect creates a highly electron-deficient aromatic ring. Redirects π-stacking to edge-to-face orientations, disrupting amyloid aggregation. Increased hydrophobicity compared to non-fluorinated analogs, enhancing peptide stability.

- Applications : Critical in inhibiting amyloid fibril formation and enabling ¹⁹F NMR studies due to fluorine content .

- Key Difference : Tetrafluorination maximizes steric and electronic disruption while balancing solubility and stability.

Pentafluorophenylalanine

- Structure : Fluorines at all five available positions (2, 3, 4, 5, 6).

- Properties: Extreme electron deficiency and steric bulk nearly eliminate π-stacking. Strongest aggregation inhibition among fluorinated phenylalanine analogs. Potential solubility challenges due to excessive hydrophobicity.

- Applications : Used where complete suppression of aromatic interactions is required.

- Key Difference : Additional fluorine at the 4 position further destabilizes stacking interactions compared to tetrafluorinated analogs .

Positional Isomers: 2,3,4,5-Tetrafluorophenylalanine

- Structure : Fluorines at 2, 3, 4, 5 positions (differs from 2,3,5,6 in substitution pattern).

- Properties: Altered steric and electronic effects due to adjacent fluorines at 3, 4, 5 positions. Limited data on aggregation behavior, but predicted to have distinct stacking preferences compared to 2,3,5,6-tetrafluoro isomer.

- Key Difference : Positional isomerism highlights the importance of fluorine arrangement in modulating interactions .

Q & A

Q. What are the optimized synthetic routes for enantioselective synthesis of 2,3,5,6-Tetrafluorophenylalanine?

The synthesis often employs chiral auxiliaries like the Schöllkopf reagent or 3-methyl-4-imidazolidinone to achieve enantiomeric control. For example, alkylation of the Schöllkopf reagent with fluorinated benzyl bromides yields intermediates that are hydrolyzed to amino acid esters and subsequently Boc- or Fmoc-protected for solid-phase peptide synthesis . Alternative routes involve halogen exchange fluorination followed by reduction and hydrolysis, though yields may vary depending on solvent polarity and reaction temperature .

Q. How can researchers characterize the purity and stereochemistry of fluorinated phenylalanine derivatives?

Use a combination of NMR and NMR to confirm fluorine substitution patterns and enantiomeric ratios. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is critical for separating enantiomers. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight, while X-ray crystallography resolves absolute configurations of crystalline intermediates .

Q. What are the key applications of this compound in peptide engineering?

This fluorinated amino acid is used to enhance peptide stability against enzymatic degradation and modulate hydrophobic interactions in protein binding pockets. For example, Fmoc-protected derivatives are incorporated into solid-phase peptide synthesis (SPPS) to study fluorination effects on secondary structures like α-helices or β-sheets .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in charge-transfer complexes?

Polar aprotic solvents (e.g., DMF or DMSO) stabilize charge-transfer interactions with electron-deficient acceptors like TCNQ, as observed in UV-Vis spectroscopy and cyclic voltammetry. Lower temperatures (<0°C) reduce side reactions during alkylation steps, while elevated temperatures (>40°C) accelerate hydrolysis of protected intermediates .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data from different synthetic methods?

Discrepancies often arise from competing reaction pathways (e.g., racemization during hydrolysis). To mitigate this:

Q. What computational strategies predict the electronic effects of tetrafluorination on phenylalanine’s bioactivity?

Density functional theory (DFT) calculates electron-withdrawing effects of fluorine substituents on aromatic rings, which alter pKa values and hydrogen-bonding capacities. Molecular dynamics (MD) simulations model how fluorination impacts peptide folding and receptor binding. Software like Gaussian or GROMACS is recommended for these analyses .

Methodological Considerations

Q. How should researchers handle stability challenges during storage of fluorinated amino acids?

Store derivatives under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilize hygroscopic intermediates and monitor decomposition via TLC or NMR over time. Avoid prolonged exposure to light, as fluorinated compounds may undergo photodegradation .

Q. What strategies optimize HPLC separation of fluorinated phenylalanine diastereomers?

- Use reverse-phase C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent.

- Adjust gradient elution (e.g., 10–90% acetonitrile in water) to resolve closely related peaks.

- For chiral separation, employ cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.